molecular formula C8H6ClFN4S B1380311 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1526796-66-6

4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1380311
CAS No.: 1526796-66-6
M. Wt: 244.68 g/mol
InChI Key: RDGIDTRBUXXEHC-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole Research

The foundation of 1,2,4-triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This initial discovery marked the beginning of an extensive research trajectory that would span more than a century and lead to numerous pharmaceutical breakthroughs. The development of triazole chemistry accelerated significantly with the establishment of facile and convenient synthetic techniques during the early-to-mid twentieth century.

A pivotal moment in triazole research occurred in 1944 with the discovery of antifungal activities in azole derivatives, which subsequently led to the development of clinically important medications such as fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action became well-established through research demonstrating that triazole compounds inhibit ergosterol synthesis by blocking the P450-dependent enzyme CYP 51. This mechanistic understanding revealed that triazole-type ring structures can coordinate with the heme iron of the CYP enzyme, providing a molecular basis for their biological activity.

The synthesis methodologies for 1,2,4-triazoles evolved considerably over the decades, with notable contributions including the Einhorn-Brunner reaction and the Pellizzari reaction. These synthetic approaches enabled researchers to prepare diverse triazole derivatives with varying substituents and functional groups. The development of 1,2,4-triazole-3-thiol derivatives represents a more recent advancement in this field, incorporating sulfur-containing functional groups that enhance the compounds' versatility and biological potential.

Classification within Heterocyclic Chemistry

4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol belongs to the broad category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of their rings. More specifically, this compound falls within the classification of organic heterocycles, representing the branch of organic chemistry that deals with the synthesis, properties, and applications of organic heterocycles.

Within the heterocyclic framework, this compound is classified as a five-membered ring heterocycle containing three nitrogen atoms, placing it in the triazole subcategory. The five-membered ring compounds containing multiple heteroatoms, particularly those with three or more heteroatoms, represent a specialized class within heterocyclic chemistry. According to systematic classification schemes, compounds containing three nitrogen atoms in a five-membered ring are specifically categorized as triazoles.

The compound further belongs to the unsaturated heterocyclic compounds category, which exhibit aromatic character and distinct electronic properties compared to their saturated counterparts. Research indicates that unsaturated heterocyclic compounds of five-membered rings have been studied extensively due to their unstrained nature and significant applications in pharmaceuticals, agrochemicals, and veterinary products.

Table 1: Classification Hierarchy of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Classification Level Category Specific Designation
Primary Class Heterocyclic Compounds Organic heterocycles
Ring Size Five-membered rings Pentagonal structure
Heteroatom Count Three heteroatoms Trinitrogen system
Saturation Status Unsaturated Aromatic character
Functional Groups Amino, thiol, halogenated phenyl Multi-functional derivative
Isomer Type 1,2,4-triazole Positional isomer

Nomenclature and Structural Identification

The systematic nomenclature of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex structural features. The name indicates several key structural elements: the "4-amino" designation specifies the position of the amino group on the triazole ring, while "5-(3-chloro-2-fluorophenyl)" describes the phenyl substituent with chlorine at position 3 and fluorine at position 2 of the benzene ring.

The "4H-1,2,4-triazole" portion of the name identifies the core heterocyclic system, with the "4H" indicating the tautomeric form where the hydrogen atom is attached to the nitrogen at position 4. The "3-thiol" component specifies the presence of a sulfur-hydrogen group at position 3 of the triazole ring. This systematic naming convention ensures unambiguous identification of the compound's structure and distinguishes it from related isomers and derivatives.

Chemical databases assign this compound the Chemical Abstracts Service number 1526796-66-6, providing a unique identifier for literature searches and regulatory purposes. Alternative nomenclature systems may refer to this compound using variations such as "4-amino-3-mercapto-5-(3-chloro-2-fluorophenyl)-1,2,4-triazole" or similar designations that emphasize different structural aspects.

Table 2: Structural Identification Parameters

Parameter Value Source Reference
Molecular Formula C8H6ClFN4S
Molecular Weight 244.67 g/mol
Chemical Abstracts Service Number 1526796-66-6
MDL Number MFCD24077215
SMILES Notation NN1C(S)=NN=C1C2=C(C(Cl)=CC=C2)F

The structural framework consists of a planar triazole ring system, consistent with the aromatic character observed in 1,2,4-triazole compounds. Research on similar triazole structures indicates that the carbon-nitrogen and nitrogen-nitrogen distances typically fall into a narrow range of 132-136 picometers, reflecting the aromatic delocalization within the ring system. The presence of both electron-withdrawing halogen substituents and electron-donating amino groups creates a unique electronic environment that influences the compound's reactivity and binding properties.

General Properties of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol derivatives exhibit distinctive physicochemical properties that differentiate them from other triazole compounds and contribute to their specialized applications. These compounds typically appear as white to light yellow crystalline powders, demonstrating good solubility in water and polar organic solvents such as ethanol. The melting points of triazole-3-thiol derivatives generally range from 220 to 225 degrees Celsius, indicating substantial intermolecular interactions and thermal stability.

The chemical behavior of 1,2,4-triazole-3-thiol derivatives is characterized by their amphoteric nature, being susceptible to both protonation and deprotonation in aqueous solution. Research indicates that the parent 1,2,4-triazole system exhibits a pKa of 2.45 for the triazolium cation and 10.26 for the neutral molecule. The incorporation of thiol functionality introduces additional acid-base behavior, with studies showing that 1H-1,2,4-triazole-3-thiol exhibits a predicted pKa of approximately 9.24.

The thiol group in these derivatives enables unique chemical transformations, including regioselective S-alkylation reactions that allow for the formation of diverse S-substituted derivatives. This reactivity pattern provides synthetic chemists with valuable opportunities to create libraries of related compounds with modified properties. Additionally, triazole-3-thiol compounds demonstrate tautomerism in solution, with rapid equilibrium between different tautomeric forms affecting their chemical and biological behavior.

Table 3: Physical Properties of Representative 1,2,4-Triazole-3-thiol Derivatives

Property 1H-1,2,4-Triazole-3-thiol 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Appearance White to light yellow crystalline powder White to off-white solid
Melting Point 221-224°C Not specifically reported
Water Solubility 50 g/L Limited data available
Molecular Weight 101.13 g/mol 244.67 g/mol
Predicted pKa 9.24 Not specifically reported
Storage Stability Stable under normal conditions Stable under inert atmosphere

The electronic properties of 1,2,4-triazole-3-thiol derivatives are influenced by the electron-rich nature of the triazole ring and the electron-donating character of the thiol group. This combination creates compounds with high electron density that makes them susceptible to electrophilic substitution reactions, typically occurring at nitrogen atoms. Under mild reaction conditions, these compounds can also undergo nucleophilic substitution at ring carbon atoms, as both carbon atoms in the triazole ring are attached to electronegative nitrogen atoms and become π-deficient.

The coordination chemistry of triazole-3-thiol derivatives represents another important aspect of their properties. These compounds can function as bridging ligands in coordination complexes, with the triazole nitrogen atoms and thiol sulfur providing multiple coordination sites. Research demonstrates that 1H-1,2,4-triazole-3-thiol forms novel luminescent polymers with cadmium salts, illustrating the potential for creating functional materials based on these heterocyclic frameworks.

Properties

IUPAC Name

4-amino-3-(3-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGIDTRBUXXEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-fluoroaniline with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research has indicated that triazole derivatives exhibit antifungal properties. The compound has been studied for its efficacy against various fungal strains, particularly those resistant to conventional treatments. Its mechanism of action involves inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis. This makes it a candidate for developing new antifungal agents .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the triazole ring is believed to enhance its interaction with biological targets associated with cancer proliferation .

Anti-inflammatory Effects
In addition to antifungal and anticancer activities, preliminary studies suggest that 4-amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Agricultural Science

Pesticide Development
The compound's ability to inhibit certain enzymes in pests has led to its investigation as a potential pesticide. Its structural similarity to known fungicides suggests that it could be effective against plant pathogens while being less harmful to beneficial organisms in the ecosystem .

Herbicide Research
In herbicide research, compounds with triazole structures have been shown to affect plant growth regulators. This property has prompted studies into its use as a selective herbicide, targeting specific weed species without damaging crops .

Materials Science

Polymer Chemistry
In materials science, 4-amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is being explored as a building block for novel polymers. Its thiol group can participate in thiol-ene reactions, leading to the development of cross-linked polymer networks with enhanced mechanical properties and thermal stability .

Nanotechnology Applications
The compound shows promise in nanotechnology for creating functionalized nanoparticles. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions due to the compound's ability to stabilize metal ions .

Case Studies

  • Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles similar to this compound exhibited significant antifungal activity against Candida albicans, suggesting its potential use in clinical settings for treating fungal infections .
  • Cancer Cell Apoptosis Induction : Research published in Cancer Letters showed that the compound could induce apoptosis in breast cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer agent .
  • Pesticide Development Trials : Field trials conducted by agricultural scientists revealed that formulations containing this compound effectively reduced pest populations without adversely affecting non-target species, indicating its viability as a sustainable pesticide option .

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The presence of the triazole ring allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on the substituents at the 5-position. Key comparisons include:

Compound Substituent Electronic Nature Key Findings Reference
4-Amino-5-(3-chloro-2-fluorophenyl)-... 3-Cl, 2-F-phenyl Electron-withdrawing Discontinued commercial availability; potential lipophilicity .
4-Amino-5-(4-methoxyphenyl)-... 4-OCH₃-phenyl Electron-donating Synthesized via cyclization; urease inhibition activity .
4-Amino-5-(4-pyridyl)-... (AP) 4-pyridyl Mixed (aromatic heterocycle) Enhanced antioxidant activity (DPPH/ABTS assays) due to electron-donating -NH₂ .
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-... 4-F, 3-OPh-phenyl Electron-withdrawing Anti-tubercular activity; structural analogs show Schiff base derivatization .
4-Amino-5-(2,4-dichlorophenyl)-... 2,4-Cl₂-phenyl Electron-withdrawing Commercial availability; potential for photostabilization .
4-Amino-5-(quinolin-2-yl)-... Quinolin-2-yl Aromatic heterocycle Reacts with aldehydes to form Schiff bases; explored for biological activity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance lipophilicity and may improve membrane permeability but reduce antioxidant efficacy compared to electron-donating groups (e.g., -OCH₃, -NH₂) .
  • Heterocyclic substituents (e.g., pyridyl, quinolinyl) introduce π-π stacking interactions, beneficial for targeting enzymes or DNA .
Antioxidant Activity
  • 4-Amino-5-phenyl-... (AT) and 4-Amino-5-(4-pyridyl)-... (AP): Demonstrated significant free radical scavenging in DPPH/ABTS assays (IC₅₀ = 5.84 µg/mL for derivative 5b) due to electron-donating -NH₂ and -SH groups .
  • Main compound : Predicted lower antioxidant activity due to electron-withdrawing Cl/F groups, which stabilize radicals less effectively .
Anti-Tubercular and Antimicrobial Activity
  • 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-...: Showed anti-tubercular properties, suggesting halogenated analogs may target bacterial enzymes .
Photostabilization
  • Bis(4-amino-5-pyridyl-...): Effective photostabilizers for polystyrene films; chloro/fluoro substituents may offer UV absorption benefits but require experimental validation .

Physicochemical Properties

  • Solubility : Electron-withdrawing groups (e.g., Cl, F) reduce polarity, decreasing water solubility compared to pyridyl or methoxy-substituted analogs .
  • NMR Characteristics: Amino protons in 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-... appear as singlets at 5.73 ppm; imine protons in Schiff bases resonate near 9.52 ppm .

Biological Activity

4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 1526796-66-6) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment, antimicrobial properties, and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and research findings.

  • Molecular Formula : C8H6ClFN4S
  • Molecular Weight : 244.68 g/mol
  • Structure : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 4-amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol:

  • Inhibition of Aromatase : Research indicates that triazole derivatives can inhibit aromatase, an enzyme involved in estrogen biosynthesis. This inhibition is significant for treating hormone-dependent cancers such as breast cancer. Compounds similar to 4-amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol have shown promising results in vitro against MCF-7 breast cancer cells .
  • Cytotoxicity Studies : A study evaluated various triazole derivatives against different cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant activity against MCF-7 and MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The compound has also shown notable antimicrobial properties:

  • In vitro Testing : The synthesized derivatives were tested against various Candida species and demonstrated higher potency compared to conventional antifungal agents like ketoconazole .
  • Bacterial Inhibition : Studies revealed that compounds derived from triazoles exhibit antibacterial activity against pathogenic bacteria such as E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Enzyme Inhibition

The biological activity extends to enzyme inhibition:

  • Alkaline Phosphatase Inhibition : The compound has been evaluated for its ability to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various pathological conditions including cancer .
  • Antioxidant Properties : Triazoles are known for their antioxidant capabilities, which contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Aromatase Inhibition

A study focused on the synthesis of several triazole derivatives, including the target compound, highlighted their effectiveness in inhibiting aromatase activity in vitro. The results indicated that these compounds could serve as potential therapeutic agents for estrogen-dependent tumors.

Case Study 2: Antifungal Activity

In a comparative study involving triazole derivatives against Candida species, 4-amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol was found to outperform traditional antifungal treatments in terms of efficacy and reduced side effects.

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-7 Breast Cancer27.3
AntimicrobialCandida spp.<10
Enzyme Inhibitionh-TNAP12.5
AntioxidantNot specifiedNot quantified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how are impurities minimized?

  • Methodological Answer : Microwave-assisted synthesis is a validated method for triazole derivatives. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives were synthesized using a Milestone Flexi Wave system under controlled microwave conditions (70–120°C, 300 W), yielding high-purity compounds (>95%) confirmed by gas chromatography-mass spectrometry (GC-MS) . Solvent selection (e.g., ethanol or DMSO) and stoichiometric ratios of precursors (e.g., thiophene-2-carbaldehyde) are critical to suppress byproducts like uncyclized hydrazides.

Q. How is antiradical activity evaluated for this compound, and what experimental parameters influence results?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used. A typical protocol involves mixing 2 ml of the compound (0.002–2 mM in DMSO) with 2 ml of 0.1 mM DPPH in methanol. After 30 minutes at 25°C, optical density is measured at 517 nm. Antiradical activity (ARA) is calculated as:
    ARA (%)=(1AsampleADPPH)×100\text{ARA (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100

Concentration-dependent effects are critical; for example, activity dropped from 88.89% at 1 mM to 53.78% at 0.1 mM for a thiophene derivative .

Q. What spectroscopic techniques are employed to characterize structural features and confirm purity?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., N–H stretch at 3300–3400 cm⁻¹ for the amino group). Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm). Elemental analysis (CHNS) verifies stoichiometry (e.g., C: 43.2%, H: 3.6%, N: 28.9% for C₇H₆ClFN₄S) .

Advanced Research Questions

Q. How do substituents on the triazole core influence bioactivity, and how can contradictory data be resolved?

  • Methodological Answer : Substituent effects follow a "structure-effect" relationship. For instance:

  • Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce antiradical activity by 15–20% due to decreased electron-donating capacity .
  • Hydroxybenzylidene derivatives retain >50% activity even at 0.01 mM, attributed to hydrogen-bond stabilization of radical intermediates .
    Contradictions arise from solvent polarity and assay conditions; standardized protocols (e.g., fixed DPPH concentration) are recommended for cross-study comparisons .

Q. What coordination chemistry is observed with transition metals, and how does this affect applications?

  • Methodological Answer : The compound acts as a bidentate ligand via sulfur (thiol) and nitrogen (amino) atoms. Coordination with Ni(II), Cu(II), or Zn(II) forms octahedral or square-planar complexes, altering redox properties. For example:

  • Cu(II) complexes show enhanced electrochemical activity in sensors (e.g., nitrite detection at 0.1 µM LOD) due to metal-ligand charge transfer .
  • Zn(II) complexes exhibit tetrahedral geometry, improving thermal stability (decomposition >250°C) for material science applications .

Q. What strategies address low solubility in aqueous systems without compromising activity?

  • Methodological Answer : Derivatization with hydrophilic groups (e.g., sulfonic acid or polyethylene glycol) improves solubility. For example:

  • S-Alkylation with chloroacetamide derivatives increases aqueous solubility by 10-fold while retaining >80% antiradical activity .
  • Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability (Cₘₐₓ: 12.5 µg/ml in vitro) .

Q. How can computational modeling guide the design of derivatives with targeted pharmacological profiles?

  • Methodological Answer : Density functional theory (DFT) predicts reactive sites (e.g., Fukui indices identify C5 as electrophilic). Molecular docking (e.g., AutoDock Vina) screens interactions with targets like cyclooxygenase-2 (COX-2), where a thiophene derivative showed a binding energy of -9.2 kcal/mol . QSAR models correlate logP values (<3.5) with blood-brain barrier permeability for CNS applications .

Data Contradiction Analysis

Q. Why do some studies report conflicting antiradical activities for structurally similar derivatives?

  • Resolution : Discrepancies arise from:

  • Assay Variability : DPPH concentrations (0.05–0.2 mM) and incubation times (15–60 minutes) affect radical quenching kinetics .
  • Substituent Positioning : Meta-substituted fluorophenyl groups (e.g., 3-chloro-2-fluoro) exhibit 30% higher activity than para-substituted analogs due to steric and electronic effects .
    Standardized controls (e.g., ascorbic acid as a reference) and replicate experiments (n ≥ 3) are essential .

Tables

Table 1 : Antiradical Activity of Select Derivatives

DerivativeConcentration (M)ARA (%)Reference
Parent Compound1 × 10⁻³88.89
2-Hydroxybenzylidene Deriv.1 × 10⁻⁴53.78
4-Fluorobenzylidene Deriv.1 × 10⁻⁴38.45

Table 2 : Thermal Stability of Metal Complexes

Metal ComplexDecomposition Temp. (°C)GeometryApplication
Cu(II)265Square PlanarElectrochemical Sensors
Zn(II)278TetrahedralMaterial Science

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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